(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18306193
InChI: InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
SMILES:
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18306193

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride -

Specification

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name methyl (3S,5R)-5-methylpiperidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Standard InChI Key JWBUUGGYBZEBNC-HHQFNNIRSA-N
Isomeric SMILES C[C@@H]1C[C@@H](CNC1)C(=O)OC.Cl
Canonical SMILES CC1CC(CNC1)C(=O)OC.Cl

Introduction

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a chiral compound belonging to the piperidine family, characterized by a six-membered heterocyclic ring structure composed of five carbon atoms and one nitrogen atom. It features a methyl group at the 5-position and a carboxylate group at the 3-position, with the hydrochloride form enhancing its solubility in water. This compound is of interest in chemical and biological research due to its unique stereochemistry and potential biological activities.

Synthesis and Production

The synthesis of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride typically involves stereoselective reduction processes. A common method is the hydrogenation of a suitable precursor compound in the presence of a chiral catalyst to ensure the correct stereochemistry. Industrial production may utilize continuous flow systems and advanced purification techniques like crystallization or chromatography to achieve high yields and purity levels.

Biological Activity and Applications

The biological activity of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is primarily linked to its interactions with various molecular targets. It may act as an inhibitor or modulator of enzymes or receptors in biological systems. Its specific activity can vary based on its stereochemistry and structural features, influencing its binding affinity and selectivity towards target proteins.

Application AreaDescription
ChemistryBuilding block for complex organic molecules.
BiologyInvestigated for interactions with biomolecules and potential therapeutic effects.
MedicineExplored as a precursor in drug development, particularly for neurological disorders.

Research Findings and Future Directions

Research on (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride has focused on its interaction with biological targets. Understanding these interactions is crucial for developing therapeutic agents that leverage this compound's unique properties. Future studies should explore its potential applications in drug development and its role in modulating neurotransmitter systems.

Comparison with Similar Compounds

Several compounds share structural similarities with (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride. For example:

Compound NameStructural FeaturesUnique Aspects
(3S,5S)-Methyl 5-methylpiperidine-3-carboxylateEnantiomer with different stereochemistryDifferent biological activity due to stereochemistry
Methyl 4-methylpiperidine-3-carboxylateVarying substitution pattern on the piperidine ringAltered reactivity and potential applications
Ethyl 5-methylpiperidine-3-carboxylateEthyl ester instead of methyl esterChanges in solubility and biological activity

These comparisons highlight the importance of stereochemistry and structural variations in determining the biological activity and potential applications of piperidine derivatives.

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